2,2-Dimethylpropanecarbonyl isocyanate
Overview
Description
2,2-Dimethylpropanecarbonyl isocyanate is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol . It is characterized by the presence of an isocyanate group (-NCO) attached to a 2,2-dimethylpropanoyl moiety. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties.
Mechanism of Action
Target of Action
It’s worth noting that isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . In the context of biological systems, this could potentially involve a wide range of molecules.
Mode of Action
Isocyanates are known to undergo a nucleophilic addition / elimination reaction with compounds containing active hydrogen atoms . This reaction involves a nucleophilic attack on the carbon atom of the isocyanate group by the active hydrogen compound, followed by the elimination of a small molecule .
Biochemical Pathways
It’s worth noting that the product of the reaction between isocyanates and amines is a urea linkage . This suggests that Propanoyl isocyanate, 2,2-dimethyl- could potentially interfere with biochemical pathways involving urea or related compounds.
Result of Action
Given the reactivity of isocyanates, it’s possible that this compound could lead to the formation of urea linkages in biological systems, potentially affecting a wide range of molecular and cellular processes .
Action Environment
The action of Propanoyl isocyanate, 2,2-dimethyl- can be influenced by various environmental factors. For instance, the presence of compounds with active hydrogen atoms can lead to reactions with the isocyanate group . Additionally, factors such as pH and temperature could potentially influence the rate and extent of these reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylpropanecarbonyl isocyanate can be synthesized through several methods. One common approach involves the oxidation of isonitriles using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride . This process is efficient and forms dimethyl sulfide as the only byproduct.
Industrial Production Methods: The industrial production of isocyanates, including this compound, often involves the phosgene process. due to the toxicity of phosgene, nonphosgene methods are being explored. These methods include the reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate and urea . The nonphosgene approach typically involves the formation of carbamate intermediates, which are then thermally decomposed to yield isocyanates.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylpropanecarbonyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Amines: React with this compound to form ureas.
Alcohols: React to form carbamates.
Catalysts: Trifluoroacetic anhydride is used in the oxidation of isonitriles to isocyanates.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
2,2-Dimethylpropanecarbonyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules.
Medicine: Investigated for potential use in drug development.
Industry: Utilized in the production of polyurethane foams, coatings, and adhesives.
Comparison with Similar Compounds
2,2-Dimethylpropane-1,3-dicarboxylic acid (DMPDCA): A related compound that can be metabolized to form 2,2-dimethylpropanecarbonyl isocyanate.
Toluene diisocyanate (TDI): An aromatic isocyanate used in the production of polyurethane.
Hexamethylene diisocyanate (HDI): An aliphatic isocyanate used in non-yellowing polyurethane materials.
Uniqueness: this compound is unique due to its specific structure and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
2,2-dimethylpropanoyl isocyanate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-6(2,3)5(9)7-4-8/h1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYVGSZXUSLKOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4461-20-5 | |
Record name | 2,2-dimethylpropanecarbonyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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